molecular formula C24H32ClN5O2 B12166557 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-cyclooctylacetamide

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-cyclooctylacetamide

Cat. No.: B12166557
M. Wt: 458.0 g/mol
InChI Key: NHWRFIBNMVTQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-cyclooctylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group, a pyridazinone moiety, and a cyclooctylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-cyclooctylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylpiperazine with a suitable pyridazinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures. The final step involves the acylation of the intermediate with cyclooctylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The choice of reagents, solvents, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-cyclooctylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-cyclooctylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-cyclooctylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A related compound with a similar piperazine and chlorophenyl structure, used as an antidepressant.

    Buspirone: Another piperazine derivative with anxiolytic properties.

    Aripiprazole: An antipsychotic with a piperazine ring and similar pharmacological profile.

Uniqueness

2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-cyclooctylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclooctylacetamide moiety differentiates it from other piperazine derivatives, potentially leading to unique pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C24H32ClN5O2

Molecular Weight

458.0 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-cyclooctylacetamide

InChI

InChI=1S/C24H32ClN5O2/c25-19-7-6-10-21(17-19)28-13-15-29(16-14-28)22-11-12-24(32)30(27-22)18-23(31)26-20-8-4-2-1-3-5-9-20/h6-7,10-12,17,20H,1-5,8-9,13-16,18H2,(H,26,31)

InChI Key

NHWRFIBNMVTQTK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.